Nonyl dimethylbenzylammonium

Description

Historical Context of Quaternary Ammonium (B1175870) Compound Development in Research

The investigation of quaternary ammonium compounds (QACs) began in the early 20th century. mdpi.comfrontiersin.org In 1916, the germicidal properties of hexamethylenetetramine derivatives were first reported, marking a pivotal moment in the exploration of the relationship between chemical structure and bactericidal activity. frontiersin.org A significant breakthrough occurred in 1935 when Gerhard Domagk discovered benzalkonium chloride (BAC), a mixture of alkylbenzyldimethylammonium chlorides. mdpi.comfrontiersin.org Domagk's finding that a long alkyl chain attached to the quaternary nitrogen conferred potent antimicrobial properties opened the door for their widespread application. frontiersin.org This discovery was a crucial step that led to the commercial and research interest in QACs. biomedpharmajournal.org

The first QAC to be approved by the U.S. Environmental Protection Agency was BAC in 1947. frontiersin.org This event spurred further research and development, leading to the introduction of various generations of QACs, each with modified structures and properties. biomedpharmajournal.orgaldebaransistemas.com The initial generation included simple benzalkonium chlorides, where the alkyl chain length varied. aldebaransistemas.com Subsequent generations involved modifications such as the introduction of ethyl groups or the combination of different QACs to enhance their activity. aldebaransistemas.com Over the decades, the production and use of QACs have seen a substantial increase, reflecting their importance in various research and industrial fields. biomedpharmajournal.org The COVID-19 pandemic, in particular, led to a significant surge in the use and study of QAC-based disinfectants. mdpi.comsfei.org

Structural Classification of Nonyl Dimethylbenzylammonium within Cationic Surfactants

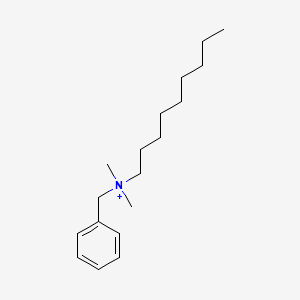

This compound belongs to the family of cationic surfactants, specifically the quaternary ammonium compounds. google.comatamankimya.com The defining feature of these compounds is a central, positively charged nitrogen atom bonded to four other atoms or groups. frontiersin.org In the case of this compound, the nitrogen atom is covalently bonded to:

A nonyl group (a nine-carbon alkyl chain)

Two methyl groups

A benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group)

This structure makes it an amphiphilic molecule, possessing both a hydrophobic (the nonyl and benzyl groups) and a hydrophilic (the cationic quaternary ammonium head) region. jcu.cz This amphiphilic nature is fundamental to its properties as a surfactant. jcu.cz

This compound is a specific example of an alkylbenzyldimethylammonium chloride (ADBAC), a major class of QACs. atamankimya.comwikipedia.org ADBACs are typically mixtures of compounds with varying alkyl chain lengths. wikipedia.org For instance, commercial benzalkonium chloride is a mixture of ADBACs with alkyl chains of C8, C10, C12, C14, C16, and C18. mdpi.comjcu.cz this compound chloride, with its C9 alkyl chain, falls within this structural classification. google.com

Table 1: Structural Components of this compound

| Component | Chemical Formula | Role in Molecule |

|---|---|---|

| Quaternary Nitrogen | N⁺ | Cationic center |

| Nonyl Group | C₉H₁₉ | Hydrophobic alkyl chain |

| Methyl Groups (x2) | CH₃ | Substituents on nitrogen |

| Benzyl Group | C₇H₇ | Hydrophobic aromatic group |

| Counter-ion (e.g., Chloride) | Cl⁻ | Anion to balance the positive charge |

Overview of Research Trajectories in this compound Studies

Research on this compound and related ADBACs has followed several key trajectories, primarily focusing on their synthesis, physicochemical properties, and applications based on their surface activity and biological effects.

Synthesis and Physicochemical Properties: A significant area of research has been the synthesis of ADBACs with varying alkyl chain lengths, including nonyl derivatives, to understand structure-activity relationships. jcu.czresearchgate.net The synthesis typically involves the quaternization of N,N-dimethylbenzylamine with an appropriate alkyl halide, such as nonyl chloride or bromide. jcu.cz Studies have optimized reaction conditions, including the choice of solvent, to achieve high purity products. jcu.cz Research has also focused on characterizing the physicochemical properties of these compounds, such as their solubility, critical micelle concentration (CMC), and surface tension reduction. researchgate.netnih.gov The CMC is a critical parameter as it indicates the concentration at which the surfactant molecules begin to form micelles in a solution. mdpi.com

Antimicrobial and Biocidal Research: A primary focus of research has been the antimicrobial properties of ADBACs. mdpi.combiomedpharmajournal.org Studies have investigated the efficacy of compounds like this compound against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netresearchgate.net The length of the alkyl chain plays a crucial role in the antimicrobial activity, with different chain lengths showing optimal efficacy against different types of microbes. wikipedia.org Research has also explored the mechanisms of action, which are thought to involve the disruption of microbial cell membranes. wikipedia.org

Interaction with Surfaces and Materials: The cationic nature of this compound leads to strong interactions with negatively charged surfaces. researchgate.net This has prompted research into its adsorption onto various materials, such as cotton and other cellulosic substrates. researchgate.net Understanding these interactions is crucial for applications where the compound is used in formulations like disinfecting wipes, as the adsorption onto the wipe material can reduce the concentration of the active ingredient available for disinfection. researchgate.net Studies have examined how factors like pH, temperature, and the presence of other chemicals affect this adsorption process. researchgate.net

Environmental and Biological System Interactions: More recent research has begun to investigate the environmental fate and the effects of ADBACs on biological systems beyond their intended targets. sfei.orgnih.gov Studies have explored the impact of these compounds on soil microbiota and their potential effects on non-target organisms like insects. nih.gov For example, research has examined the disruption of gut microbiota and other physiological processes in honeybees exposed to dodecyl dimethylbenzylammonium chloride, a closely related compound. nih.gov This line of inquiry is becoming increasingly important due to the widespread use of these compounds. sfei.org

Structure

3D Structure

Properties

CAS No. |

54374-88-8 |

|---|---|

Molecular Formula |

C18H32N+ |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

benzyl-dimethyl-nonylazanium |

InChI |

InChI=1S/C18H32N/c1-4-5-6-7-8-9-13-16-19(2,3)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3/q+1 |

InChI Key |

VRYRQBMYZJZRAE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

Other CAS No. |

54374-88-8 |

Synonyms |

ADB-9 nonyl dimethylbenzylammonium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nonyl Dimethylbenzylammonium

Classical Synthetic Routes for Nonyl Dimethylbenzylammonium

The traditional and most common method for synthesizing this compound and other QACs is through the Menshutkin reaction. ntnu.no This reaction involves the alkylation of a tertiary amine. researchgate.netntnu.no Specifically for this compound, this can be achieved by reacting nonyldimethylamine with benzyl (B1604629) chloride. researchgate.net

An alternative classical route involves the reaction of N,N-dimethylbenzylamine with a nonyl halide, such as nonyl bromide. researchgate.net Generally, the quaternization of dialkylmethylamines with methyl chloride tends to result in higher yields compared to the quaternization of alkyldimethylamines with other alkyl halides. google.com Industrial-scale production often employs continuous flow processes where the tertiary amine and benzyl chloride are mixed in a reactor and heated to facilitate the quaternization.

Table 1: Comparison of Classical Synthetic Approaches

| Reactant 1 | Reactant 2 | General Yield | Reference |

| Nonyldimethylamine | Benzyl Chloride | Good | researchgate.net |

| N,N-Dimethylbenzylamine | Nonyl Bromide | Variable | researchgate.net |

| Dialkylmethylamines | Methyl Chloride | Higher | google.com |

Alkylation Reactions in this compound Synthesis

The core of this compound synthesis is the SN2 nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide (in this case, benzyl chloride or a nonyl halide). ntnu.no The halide acts as the leaving group, resulting in the formation of the quaternary ammonium (B1175870) salt. ntnu.no

The choice of reactants can influence the reaction's efficiency. For instance, the synthesis of various benzalkonium bromides, which are structurally similar to this compound, has been successfully achieved by reacting N,N-dimethylbenzylamine with a series of long-chain n-alkylbromides. researchgate.net The primary alkyl halides required for these reactions can be prepared from their corresponding alcohols (e.g., nonyl alcohol) using conventional chlorinating or brominating agents. google.com

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key factors that influence the efficiency of the synthesis include temperature, solvent polarity, and reagent ratios.

Temperature: Higher temperatures generally increase the reaction rate. ntnu.no However, excessively high temperatures can lead to degradation of the product or starting materials. Finding the optimal temperature is crucial for balancing reaction kinetics and minimizing side reactions. For similar quaternization reactions, optimal temperatures often range between 40–60°C.

Solvent: The choice of solvent plays a significant role. Polar aprotic solvents, such as acetonitrile (B52724) or butanone, are often preferred as they can effectively solvate the transition state and facilitate the SN2 reaction. jcu.czmdpi.com Butanone has been identified as a convenient solvent that also allows for effective recrystallization of the product. jcu.cz

Reagent Ratio: Using a slight excess of the alkylating agent can help to ensure the complete conversion of the tertiary amine. In some industrial processes, the mass ratio of the tertiary amine mixture to benzyl chloride is carefully controlled, for instance, between 1.57 and 1.81, to obtain a high-purity product. google.comgoogle.com

Post-synthesis purification is essential to remove unreacted starting materials and byproducts. Recrystallization is a common technique, often using solvents like acetone, ethyl acetate, or mixtures such as ethanol/water. ntnu.no

Table 2: Key Parameters for Optimizing this compound Synthesis

| Parameter | Optimal Condition/Consideration | Rationale | References |

| Temperature | 40-60°C (typical range) | Balances reaction rate and minimizes degradation | ntnu.no |

| Solvent | Polar aprotic (e.g., acetonitrile, butanone) | Enhances ion-pair dissociation and reaction efficiency | jcu.czmdpi.com |

| Reagent Ratio | Slight excess of alkylating agent | Drives reaction to completion | |

| Purification | Recrystallization | Removes impurities for high-purity product | ntnu.no |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes for QACs. ijrpr.com This includes the use of greener solvents, catalytic methods, and solvent-free conditions.

Catalytic Methods for this compound Synthesis

Catalysis offers a promising avenue for improving the synthesis of QACs. While direct catalytic methods for this compound are not extensively detailed in the provided context, related syntheses highlight the potential. For instance, phase-transfer catalysis (PTC) can significantly enhance reaction rates and yields in biphasic systems by facilitating the transfer of the nucleophile between phases.

The synthesis of related amine compounds, which are precursors to QACs, has benefited from transition metal catalysis. whamine.com For example, palladium and iridium catalysts have been used for the intermolecular amination of olefins. whamine.com Catalytic reductive amination in water, using a Pd/C catalyst, has been employed to synthesize aliphatic amines from natural products like cashew nutshell liquid, which can then be alkylated to form cationic surfactants. researchgate.net

Solvent-Free and Sustainable this compound Synthesis

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. ijrpr.com These reactions can be promoted by mechanical energy (mechanochemistry) or thermal activation. ijrpr.com While specific examples for this compound are not prevalent, the Knoevenagel condensation, a C-C bond-forming reaction, has been successfully performed under solvent-free conditions. ijrpr.com

The use of sustainable and biodegradable raw materials is another important aspect. For example, surfactants have been synthesized from cashew nutshell liquid (CNSL), a renewable resource. researchgate.net The resulting aliphatic amines can be quaternized to produce bio-based cationic surfactants. researchgate.net Furthermore, research into ionic liquids (ILs) as both catalysts and green solvents has shown promise in various organic reactions, offering high yields and the potential for catalyst recycling. mdpi.com

Structural Modifications and Derivatization Strategies for this compound Analogues

Modifying the structure of this compound allows for the fine-tuning of its properties. These modifications can involve altering the length of the alkyl chain, changing the aromatic group, or introducing different functional groups.

One common strategy is to vary the length of the n-alkyl chain. For instance, series of benzalkonium halides with alkyl chains ranging from C8 to C18 have been synthesized to investigate structure-activity relationships. jcu.cz Another approach involves modifying the aromatic ring. Benzalkonium chloride analogues have been created by replacing the phenyl ring with a pyridine (B92270) ring, resulting in novel QACs. mdpi.com

Derivatization can also introduce cleavable linkages, such as carbonate groups, into the surfactant structure. semanticscholar.org This strategy aims to create compounds that are more easily biodegradable, breaking down into less harmful substances. semanticscholar.org Furthermore, the counter-ion (e.g., chloride) can be exchanged for other anions like bromide, iodide, or tetrafluoroborate (B81430) to alter the compound's physical and chemical properties. google.com

Synthesis of this compound Derivatives with Altered Alkyl Chain Lengths

The synthesis of this compound derivatives with varying alkyl chain lengths is a common strategy to modulate the compound's physicochemical properties. The primary synthetic route is the quaternization reaction between a tertiary amine and an alkyl or benzyl halide. researchgate.net Two main variations of this approach are employed:

Reaction of N,N-dimethylalkylamines with benzyl chloride: In this method, a series of N,N-dimethylalkylamines, where the alkyl group can range from C8 to C18, are reacted with benzyl chloride. researchgate.netgoogle.comgoogle.com This is a direct and widely used method for producing a homologous series of alkyldimethylbenzylammonium chlorides. google.com

Reaction of N,N-dimethylbenzylamine with n-alkyl halides: Alternatively, N,N-dimethylbenzylamine can be reacted with various long-chain n-alkyl halides (typically bromides or chlorides) to achieve the desired derivatives. researchgate.netresearchgate.net

These reactions are typically carried out in polar solvents like acetone, ethanol, or butanone to facilitate the formation of the charged quaternary ammonium salt. sciensage.inforesearchgate.net Purification is often achieved through recrystallization to yield the final products as white, stable crystals. researchgate.net The choice of solvent and reaction conditions can influence the reaction rate and final yield. For instance, using butanone as a solvent has been found to be convenient, often requiring only a single recrystallization step for purification. researchgate.net

The general reaction scheme for the synthesis of alkyldimethylbenzylammonium chloride via the quaternization of N,N-dimethylalkylamine with benzyl chloride is as follows:

R-N(CH₃)₂ + C₆H₅CH₂Cl → [R-N(CH₃)₂CH₂C₆H₅]⁺Cl⁻

Where R is an alkyl chain (e.g., C₈H₁₇, C₁₀H₂₁, C₁₂H₂₅, etc.)

Table 1: Synthesis of Alkyldimethylbenzylammonium Halides with Various Alkyl Chains

| Alkyl Chain (R) | Reactants | Solvent/Conditions | Reference |

|---|---|---|---|

| Octyl (C₈H₁₇) | N,N-dimethyloctylamine and benzyl chloride | Butanone | researchgate.net |

| Decyl (C₁₀H₂₁) | N,N-dimethyldecylamine and benzyl chloride | Butanone | researchgate.net |

| Dodecyl (C₁₂H₂₅) | N,N-dimethyldodecylamine and benzyl chloride | Reaction at 80-90°C | google.com |

| Tetradecyl (C₁₄H₂₉) | N,N-dimethyltetradecylamine and benzyl chloride | Reaction at 80-90°C | google.com |

| Hexadecyl (C₁₆H₃₃) | N,N-dimethylhexadecylamine and benzyl chloride | Organic solvent (e.g., petroleum ether) | google.com |

| Octadecyl (C₁₈H₃₇) | N,N-dimethylbenzylamine and 1-bromooctadecane | Not specified | researchgate.net |

| Eicosyl (C₂₀H₄₁) | N,N-dimethylbenzylamine and 1-bromoeicosane | Not specified | researchgate.net |

Introduction of Functional Groups on the Benzyl Moiety of this compound

Functionalization of the benzyl ring provides another avenue for modifying the structure and properties of this compound. This is typically achieved by using a substituted benzyl chloride in the quaternization reaction with N,N-dimethylnonylamine. The presence of functional groups on the aromatic ring can alter the electronic properties, steric hindrance, and potential for further chemical reactions.

A notable example is the synthesis of quaternary ammonium compounds with pyridine rings instead of phenyl rings, creating analogues of benzalkonium chlorides. mdpi.com In one study, a series of N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides were synthesized by reacting N,N-dimethylalkylamines with 4-chloromethylpyridine in acetonitrile. mdpi.com This modification introduces a nitrogen atom into the aromatic ring, significantly altering the compound's electronic structure and potential for hydrogen bonding. mdpi.com

Another approach involves a Mannich-like three-component reaction using aromatic halides, amines, and paraformaldehyde, mediated by zinc, to produce functionalized tertiary benzylamines. organic-chemistry.org These functionalized benzylamines can then be quaternized to yield the desired QACs. This method allows for the introduction of a wide range of functional groups onto the aromatic ring. organic-chemistry.org Volatile organic compound (VOC) analysis of benzalkonium chloride solutions has detected the presence of functionalized benzyl molecules such as benzyl alcohol and chlorotoluenes, which could potentially be used as precursors in synthesis or may arise as byproducts. rsc.org

The general reaction for introducing a functional group (Y) onto the benzyl ring is:

C₉H₁₉-N(CH₃)₂ + Y-C₆H₄CH₂Cl → [C₉H₁₉-N(CH₃)₂CH₂C₆H₄-Y]⁺Cl⁻

Where Y is a functional group (e.g., -OH, -Cl, -CH₃)

Table 2: Examples of Functionalization on the Benzyl Moiety

| Functional Group/Moiety | Synthetic Approach | Key Feature | Reference |

|---|---|---|---|

| Pyridine Ring (instead of Phenyl) | Menshutkin reaction of N,N-dimethylalkylamines with 4-chloromethylpyridine. | Introduces a heteroatom (N) into the aromatic ring, creating a pyridinium (B92312) analogue. | mdpi.com |

| Hydroxy (-OH) | Quaternization using a hydroxy-substituted benzyl halide. Analogous synthesis shown for phosphonium (B103445) salts. | Introduces a hydroxyl group, potentially altering solubility and reactivity. | rsc.org |

| Various substituents (e.g., -iPr, -Br) | Mannich-like three-component reaction to form a functionalized tertiary benzylamine, followed by quaternization. | A versatile method for synthesizing libraries of benzylamines with diverse functionalities. | organic-chemistry.org |

Polymeric this compound Systems Synthesis

Incorporating this compound moieties into polymer structures creates materials with a high local concentration of cationic charges. There are two principal strategies for synthesizing such polymeric systems. nih.gov

Direct Polymerization of Quaternary Ammonium Monomers: This approach involves the synthesis of a monomer that already contains the alkyldimethylbenzylammonium structure, followed by its polymerization or copolymerization. nih.gov For example, monomers like methyl benzyl diallyl ammonium chloride (DAMBAC) can be copolymerized with other monomers, such as dimethyl diallyl ammonium chloride (DMDAAC), using a radical initiator. mdpi.com This method allows for the creation of copolymers with a controlled density of the functional monomer. mdpi.com Researchers have prepared series of quaternary ammonium monomers with varying alkyl chain lengths and then polymerized them to study the effects on the resulting material's properties. nih.govrsc.org

Post-Polymerization Modification: This strategy involves the chemical modification of a pre-existing polymer to introduce the quaternary ammonium groups. nih.gov A common method is the quaternization of a polymer containing tertiary amine groups with benzyl chloride. For instance, a polymer with N,N-dimethylamino functional groups can be reacted with nonyl bromide and then benzyl chloride, or a poly(tertiary amine) can be directly quaternized. Another example is the reaction of a polymeric ester, like polymeric methyl acrylate (B77674), with a quaternary ammonium hydroxide, such as trimethyl benzyl ammonium hydroxide, to form a quaternary ammonium polyacrylate. google.com

These synthetic routes enable the creation of a wide range of polymeric materials, from linear polymers to more complex architectures like polymer brushes, with tailored properties for specific applications. mdpi.com

Table 3: Synthetic Approaches for Polymeric this compound Systems

| Synthetic Strategy | Description | Example | Reference |

|---|---|---|---|

| Direct Copolymerization | Polymerization of a monomer mix including a quaternary ammonium monomer like methyl benzyl diallyl ammonium chloride (DAMBAC). | Aqueous polymerization of DMDAAC and DAMBAC using a radical initiator (V50). | mdpi.com |

| Post-Polymerization Modification | Chemical conversion of functional groups on a pre-formed polymer backbone into quaternary ammonium groups. | Reaction of polymeric methyl acrylate with trimethyl benzyl ammonium hydroxide. | google.com |

| General Polymer Synthesis | Two general approaches: quaternization of precursor polymers or direct polymerization of QA monomers. | Controlled radical polymerization techniques enable precise control over macromolecular structure. | nih.gov |

Advanced Analytical Characterization Techniques for Nonyl Dimethylbenzylammonium

Spectroscopic Methods in Nonyl Dimethylbenzylammonium Analysis

Spectroscopic techniques are indispensable for the structural characterization and identification of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netfrontiersin.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms. researchgate.netceitec.cz

¹H NMR Spectroscopy is utilized to identify the hydrogen atoms within the molecule. For this compound, this would involve characterizing the protons of the nonyl chain, the dimethyl groups, and the benzyl (B1604629) group. The chemical shifts, signal integrations, and coupling patterns provide a comprehensive picture of the proton framework.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.czlibretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments, such as those in the alkyl chain, the aromatic ring, and the methyl groups. ceitec.czlibretexts.org

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different parts of the molecule. researchgate.netnd.edu For instance, HMBC can reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure of this compound. ceitec.cz The structural elucidation process is a critical step in confirming the identity of synthesized or isolated compounds. acdlabs.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 4.5 - 5.0 | 65 - 70 |

| Aromatic CH | 7.2 - 7.6 | 125 - 135 |

| N-CH₃ | 3.0 - 3.5 | 50 - 55 |

| N-CH₂ (Nonyl) | 3.2 - 3.6 | 60 - 65 |

| Nonyl Chain CH₂ | 1.2 - 1.8 | 20 - 35 |

| Terminal CH₃ (Nonyl) | 0.8 - 1.0 | 10 - 15 |

Mass Spectrometry (MS) for Identification and Purity Assessment of this compound

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. gbiosciences.comsavemyexams.comtutorchase.com It is a highly sensitive method for the identification and purity assessment of this compound. researchgate.net

In MS analysis, molecules are ionized to form charged particles, which are then separated based on their mass-to-charge ratio (m/z). gbiosciences.com The resulting mass spectrum displays the relative abundance of these ions. The molecular ion peak provides the molecular weight of the compound. savemyexams.com

A key aspect of MS is the analysis of fragmentation patterns. gbiosciences.comchemguide.co.uk The molecular ion can break apart into smaller, characteristic fragment ions. gbiosciences.comtutorchase.com For this compound, common fragmentation pathways include the loss of the benzyl group or cleavage of the nonyl chain. The fragmentation of the molecular ion results in a variety of positively charged fragments, which are the only particles detected by the mass spectrometer. chemguide.co.uk One of the most characteristic fragments for benzyl-containing compounds is the tropylium (B1234903) ion (C₇H₇⁺) at an m/z of 91. nih.gov Analysis of these fragmentation patterns can unequivocally confirm the structure of the compound. nih.gov

Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₂₄H₄₆N]⁺ | 348.36 |

| Tropylium Ion | [C₇H₇]⁺ | 91.05 |

| Loss of Benzyl Group | [M - C₇H₇]⁺ | 257.31 |

| Dimethylbenzylamino Fragment | [C₉H₁₂N]⁺ | 134.10 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound. drawellanalytical.comspectroscopyonline.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com Different functional groups absorb at characteristic frequencies, allowing for their identification. drawellanalytical.com For this compound, IR spectroscopy can confirm the presence of C-H bonds in the alkyl and aromatic regions, C-N bonds, and the aromatic ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons to higher energy orbitals. eag.com This technique is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in this compound. eag.com The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for quantitative analysis according to the Beer-Lambert law. eag.com

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) Spectroscopy | C-H stretch (aromatic) | 3000 - 3100 |

| Infrared (IR) Spectroscopy | C-H stretch (aliphatic) | 2850 - 3000 |

| Infrared (IR) Spectroscopy | C=C stretch (aromatic) | 1450 - 1600 |

| Ultraviolet-Visible (UV-Vis) | π → π* transition (benzene ring) | ~260 nm |

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. These techniques are often coupled with spectroscopic detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds like this compound. chromforum.orgthermofisher.com The method's robustness makes it suitable for analyzing this compound in various matrices, including environmental and biological samples. plos.org

In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates, leading to their separation. ejgm.co.uk For this compound, which is a cationic surfactant, reversed-phase HPLC is commonly employed. chromforum.orgthermofisher.com This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of water, acetonitrile (B52724), or methanol (B129727) with buffers or ion-pairing agents to improve peak shape and resolution. nih.govnih.govnih.gov

Detection is typically achieved using a UV detector, set at a wavelength where the benzyl group absorbs, or more advanced detectors like mass spectrometers (LC-MS) for higher sensitivity and specificity. chromforum.orgnih.gov LC-MS/MS, in particular, offers unequivocal identification and quantification, even at trace levels, by combining the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.govnih.gov

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 or C8, or specialized surfactant columns |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at ~210-262 nm or Mass Spectrometry (LC-MS, LC-MS/MS) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) Applications in this compound Analysis

Direct analysis of quaternary ammonium compounds like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. chromforum.org However, GC can be employed for the analysis of volatile impurities or degradation products that may be present in this compound samples. google.comrsc.org

For the analysis of the compound itself, derivatization techniques would be necessary to convert the non-volatile quaternary ammonium salt into a more volatile derivative suitable for GC analysis. While possible, this adds complexity to the analytical procedure. Therefore, HPLC is generally the preferred chromatographic method for the direct analysis of this compound. chromforum.org In some specific research contexts, such as identifying volatile organic compounds emitted from solutions containing these compounds, GC coupled with mass spectrometry (GC-MS) can be a valuable tool. rsc.org

Ion Chromatography for this compound Analysis

Ion Chromatography (IC) is a powerful analytical method for the separation and quantification of ionic compounds. filab.frconquerscientific.com For cationic species like this compound, the technique typically employs cation-exchange chromatography. filab.fr The fundamental principle involves the separation of ions based on their interaction with a stationary phase (an ion-exchange resin) and a liquid mobile phase (the eluent). innovatechlabs.commetrohm.com The analyte ions compete with eluent ions for the active sites on the resin, and their separation is governed by factors such as charge and size. metrohm.com

In the analysis of QACs, obtaining sharp and symmetrical peaks can be challenging due to strong interactions with residual silanols on conventional silica-based reversed-phase columns. thermofisher.com To overcome this, specialized columns, such as the Acclaim Surfactant Plus, have been developed. These columns feature a surface chemistry that deactivates silanol (B1196071) activity, resulting in improved peak shapes for cationic surfactants. thermofisher.com Alternatively, paired-ion chromatography (PIC) is a technique used with reversed-phase columns where a PIC reagent, such as tetrabutyl ammonium hydrogen sulfate, is added to the mobile phase. This reagent adsorbs onto the stationary phase, reducing the undesirable interactions between the charged analyte and the column surface. lcms.cz

Detection in IC is commonly achieved using a conductivity detector, which measures the electrical conductivity of the eluting ions. conquerscientific.cominnovatechlabs.com For enhanced specificity and sensitivity, IC systems can be coupled with mass spectrometry (IC-MS) or employ post-column derivatization to form fluorescent ion-pairs, which are then measured by a fluorescence detector. metrohm.comnih.gov A highly reproducible method for analyzing benzalkonium chloride in complex effluents involved solid-phase extraction followed by HPLC with post-column addition of 9,10-dimethoxyanthracene-2-sulfonate (B1230190) as a fluorescence marker. nih.gov

Table 1: Example HPLC/IC Conditions for Benzalkonium Chloride Analysis

| Parameter | Method 1 (Rapid Analysis) thermofisher.com | Method 2 (Effluent Analysis) nih.gov | Method 3 (Soil/Sludge Analysis) plos.org |

|---|---|---|---|

| Column | Acclaim Surfactant Plus | Reversed-Phase C18 | Not specified |

| Mobile Phase | 3.75 mM Phosphate Buffer (pH 3) / 50% Acetonitrile | Not specified | A: 10% Acetonitrile, 90% Buffer (50 mM formic acid, 10 mM ammonium formate) B: 90% Acetonitrile, 10% Buffer |

| Detection | UV Detection | Fluorescence (with post-column ion-pairing) | Mass Spectrometry (MS/MS) |

| Key Finding | Achieved rapid and sensitive determination with simple isocratic conditions. | Method was highly specific for BAC in complex hospital effluents, with measured concentrations from 0.05 to 6.03 mg/L. | Achieved low limits of quantification (0.1 to 2.1 µg/kg) for various QACs, including BAC-C12. |

Electrophoretic and Electrochemical Methods for this compound Assessment

Beyond chromatography, electrophoretic and electrochemical methods offer alternative and often complementary approaches for the analysis of this compound. These techniques leverage the compound's ionic nature and electrochemical properties for separation and detection.

Capillary Electrophoresis (CE) for this compound Purity Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules like QACs and has been successfully applied to the purity profiling of benzalkonium chloride mixtures. nih.govresearchgate.net In its capillary zone electrophoresis (CZE) mode, analytes migrate through a narrow-bore fused-silica capillary filled with an electrolyte buffer, and their separation provides a detailed profile of the components. mdpi.com

CE offers significant advantages, including very short analysis times, often under 5 minutes, which is considerably faster than traditional HPLC methods. The method can effectively separate different BAC homologues (e.g., C12, C14, C16), providing a "fingerprint" that can be used for identity and purity assessment. sigmaaldrich.com

The separation conditions are critical for achieving optimal resolution. A systematic investigation found that a 40 mM phosphate buffer with 40% acetonitrile at pH 4.0 provided effective separation. researchgate.net Another study comparing HPLC with high-performance capillary electrophoresis (HPCE) utilized a run buffer of 70% 0.05 M sodium phosphate (pH 3.06) and 30% acetonitrile. Detection is typically performed using on-column UV absorbance. sciex.com

Table 2: Comparative Capillary Electrophoresis Methods for Benzalkonium Chloride (BAC) Analysis

| Parameter | Method 1 nih.govresearchgate.net | Method 2 sigmaaldrich.com | Method 3 |

|---|---|---|---|

| Capillary | Uncoated fused-silica | Not specified | 50 µm x 20 cm open silica |

| Electrolyte/Buffer | Phosphoric acid buffer with triethylamine | pH 2.5 phosphate electrolyte | 70% 0.05 M sodium phosphate (pH 3.06) / 30% acetonitrile |

| Applied Voltage | 15 kV | Not specified | 7.5 kV |

| Detection | UV | UV at 200 nm | UV at 214 nm |

| Analysis Time | Not specified | Not specified | < 5 minutes |

| Application | Quality control of drug formulations | Quantitative analysis and homologue profiling | Separation of C12, C14, and C16 homologs |

Voltammetric Techniques for this compound Detection

Voltammetric techniques are electrochemical methods where information about an analyte is derived by measuring the current as a function of an applied potential. diva-portal.org These methods are sensitive and can be used to study the physicochemical properties of electroactive species or species that influence electrochemical reactions. diva-portal.orgacs.org For this compound, which is a surfactant, voltammetry can be used to determine properties like its critical micelle concentration (cmc), the concentration at which micelles begin to form. mdpi.comresearchgate.net

One study employed cyclic voltammetry (CV) to investigate the behavior of benzalkonium chloride in an aqueous solution. mdpi.comresearchgate.net The experiment used the [Co(II)(bipyridine)₃]²⁺ complex as an electrochemical probe. The redox behavior of the cobalt complex was observed to change in the presence of BAC. mdpi.com By plotting the anodic peak current of the Co(II)/Co(III) redox couple against the concentration of BAC, a distinct break in the curve was observed. mdpi.comresearchgate.net This break point corresponds to the cmc of the surfactant.

More advanced techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer higher sensitivity compared to standard CV by using potential pulses and sampling the current at specific intervals, which effectively minimizes the background capacitive current. researchgate.netrsc.org While direct electrochemical reduction or oxidation of this compound may be challenging, its influence on the voltammetry of other redox-active species or its use in modifying electrode surfaces provides a viable route for its detection and characterization. mdpi.comchemsrc.com For example, a voltammetric nanosensor was developed using silver nanoparticles and benzalkonium chloride on a glassy carbon electrode for the determination of another compound. chemsrc.com

Table 3: Physicochemical Analysis of Benzalkonium Chloride (BAC) using Cyclic Voltammetry mdpi.comresearchgate.net

| Technique | Electrode System | Electrochemical Probe | Parameter Measured | Key Finding |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) in 0.1 M Na₂SO₄ | 1 mM [Co(II)(bipyridine)₃]²⁺ | Anodic peak current (A1) of Co(II)/Co(III) redox couple vs. BAC concentration | A break point in the plot of peak current vs. concentration indicated a critical micelle concentration (cmc) of approximately 0.48 mM for BAC. |

Mechanistic Basis of Antimicrobial Activity of Nonyl Dimethylbenzylammonium

Interactions with Microbial Cell Membranes

The primary target of Nonyl dimethylbenzylammonium is the cell membrane, a critical structure for cellular integrity and function. nih.gov Its amphiphilic nature is crucial for its ability to interact with and disrupt these membranes. atamankimya.com

Disruption of Phospholipid Bilayers by this compound

The initial electrostatic interaction facilitates the adsorption of the QAC cation onto the cell surface. mdpi.com Following this, the hydrophobic nonyl chain penetrates the core of the phospholipid bilayer. mdpi.commdpi.com This insertion into the membrane disrupts the highly ordered structure of the lipid bilayer, leading to a loss of membrane fluidity and integrity. mdpi.comwikipedia.org This process is thought to cause the dissociation of the cellular membrane lipid bilayers, which compromises the cell's permeability controls. atamankimya.comwikipedia.org

Studies using model membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have demonstrated that cationic surfactants can penetrate and disrupt these artificial bilayers. researchgate.net Atomic force microscopy experiments have shown that at certain concentrations, these surfactants can partially or even completely remove supported lipid bilayers, illustrating the potent disruptive power of these molecules. researchgate.net

Table 1: Summary of Phospholipid Bilayer Disruption

| Stage of Interaction | Mechanism | Consequence | Source |

|---|---|---|---|

| Adsorption | Electrostatic attraction between the positively charged QAC head and the negatively charged membrane surface. | Concentration of the compound at the cell surface. | mdpi.commdpi.commdpi.com |

| Penetration | The hydrophobic nonyl tail inserts into the non-polar interior of the phospholipid bilayer. | Disorganization of the lipid packing. | mdpi.commdpi.com |

| Disruption | Intercalation of the molecule leads to the dissociation of intermolecular interactions within the membrane. | Loss of membrane integrity and increased fluidity. | atamankimya.comwikipedia.org |

| Leakage | Compromised membrane barrier allows for the uncontrolled efflux of intracellular components. | Cell death. | wikipedia.org |

Permeabilization Effects on Bacterial Cell Walls by this compound

For bacteria, particularly Gram-negative strains which possess a protective outer membrane, the cell wall presents an initial barrier. This compound must first diffuse through this wall to reach its primary target, the cytoplasmic membrane. mdpi.com The compound's interaction leads to the permeabilization of both the outer and inner bacterial membranes. nih.gov

Research using specific assays, such as the ortho-nitrophenyl-β-galactoside (ONPG) assay, has provided evidence that benzalkonium chlorides induce membrane permeabilization in a rapid, two-step process in Escherichia coli. nih.gov This suggests a sequential disruption of the outer and then the inner membranes, highlighting the compound's ability to breach the complex cell envelope of Gram-negative bacteria. nih.gov This permeabilization is critical, as it not only leads to leakage but also allows the compound to access intracellular targets. mdpi.com

Effects on Membrane Potential and Cellular Homeostasis

The disruption of the cytoplasmic membrane has profound effects on cellular homeostasis. The integration of the positively charged this compound molecules into the membrane leads to a rapid depolarization of the membrane potential. mdpi.com This dissipation of the proton motive force (PMF) is critical, as the PMF is essential for vital cellular processes, including ATP synthesis and active transport. gatech.edu

The damage to the membrane results in a loss of selective permeability, causing the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions and nucleotides, into the external environment, ultimately leading to cell death. mdpi.com

Intracellular Targets and Biochemical Perturbations Induced by this compound

While membrane disruption is the primary mode of action, the subsequent entry of this compound into the cell or the leakage of cellular components leads to further intracellular damage.

Enzyme Inactivation and Protein Denaturation Mechanisms of this compound

Once inside the cell, or through interactions at the now-disrupted membrane, this compound can interact with cellular proteins and enzymes. gatech.edu The mechanism of action includes the denaturation of proteins and the inactivation of critical enzymes. google.cominformahealthcare.com As cationic surfactants, these compounds can disrupt the tertiary structures of proteins, which are vital for their biological function. wikipedia.org This can occur through the disruption of the delicate balance of non-covalent forces that stabilize the native conformation of proteins. wur.nl The interaction with enzymes anchored in the cell membrane can inhibit their activity, further disrupting cellular processes like respiration. gatech.edu Some studies suggest these compounds can cause conformational changes or even extract proteins from the cellular environment. acs.org

Table 2: Intracellular Effects of this compound

| Intracellular Target | Effect | Mechanism | Source |

|---|---|---|---|

| Cellular Proteins | Denaturation | Disruption of tertiary structure and intermolecular interactions. | wikipedia.orggoogle.com |

| Enzymes | Inactivation | Conformational changes, denaturation, or inhibition of membrane-associated enzymes. | gatech.eduacs.org |

| Nucleic Acids (DNA/RNA) | Interference/Cleavage | Binding to nucleic acids, potentially leading to cleavage and inhibition of replication or transcription. | informahealthcare.comcreative-biolabs.com |

Interference with Nucleic Acid Synthesis and Function by this compound

Following membrane permeabilization, there is potential for this compound to interact with intracellular components such as nucleic acids. informahealthcare.com Gene function relies on the stable structure of DNA and RNA, which direct protein synthesis and the transfer of genetic information. creative-biolabs.com It has been suggested that the biocidal action of these compounds can involve the coagulation of the cytoplasm, which would include the condensation and interaction with nucleic acids, potentially leading to the cleavage of RNA and DNA and interfering with their function. informahealthcare.com However, it is widely accepted that the primary and most rapid antimicrobial action of QACs like this compound is the catastrophic disruption of the cell membrane. nih.gov

Influence on Microbial Biofilm Formation and Dispersal by this compound

This compound, a member of the quaternary ammonium (B1175870) compound (QAC) family, exerts a significant influence on microbial biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilms provide bacteria with protection from environmental stresses and antimicrobial agents. nih.govnih.gov The activity of this compound against biofilms involves both the prevention of their formation and the promotion of their dispersal.

The initial step in biofilm formation is the adhesion of planktonic (free-swimming) microorganisms to a surface. mdpi.comnih.gov this compound can interfere with this critical stage. The cationic nature of the compound allows it to interact with negatively charged components on the microbial cell surface, which can hinder the initial attachment to surfaces. researchgate.net

Once attached, bacteria begin to multiply and produce the EPS matrix, leading to the maturation of the biofilm. nih.gov this compound can disrupt this process. Its ability to interfere with cell-to-cell communication, or quorum sensing, has been suggested as a mechanism for inhibiting biofilm maturation. mdpi.com Quorum sensing is a key regulatory pathway for the production of EPS and the development of the complex three-dimensional biofilm structure. nih.govnumberanalytics.com Furthermore, continuous exposure to biocides like benzalkonium chlorides can sometimes lead to the formation of thicker biofilms as a protective response by the bacteria. nih.gov

Research has shown that the inhibition of microbial adhesion by biosurfactants, which share some properties with QACs, is concentration-dependent. mdpi.com Similarly, the effectiveness of this compound in preventing biofilm formation is expected to be influenced by its concentration.

Biofilm dispersal is the process by which cells detach from the biofilm and revert to a planktonic state, which is a crucial stage in the biofilm life cycle. numberanalytics.comnih.gov this compound can induce biofilm dispersal through several mechanisms.

One primary mechanism is the degradation of the biofilm matrix. frontiersin.org The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity to the biofilm. nih.govfrontiersin.org By interacting with and disrupting these components, this compound can weaken the biofilm structure, leading to the release of individual cells or clusters of cells. This process can be categorized as passive dispersal, where an external agent mediates cell detachment. nih.gov

Furthermore, some studies have shown that combining biocides like benzalkonium chloride with enzymes such as DNase I, which degrades eDNA, can significantly enhance the antibiofilm activity against various bacterial species. ugent.be This suggests that targeting multiple components of the biofilm matrix can be a more effective strategy for dispersal.

Inhibition of Biofilm Adhesion and Maturation by this compound

Structure-Activity Relationships in this compound and its Analogues for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound and related QACs is intrinsically linked to their molecular structure. researchgate.net Key structural features that influence their potency include the length of the alkyl chain and the nature of the chemical groups attached to the quaternary nitrogen atom. researchgate.netmdpi.com

The length of the n-alkyl chain is a critical determinant of the antimicrobial activity of benzalkonium chloride derivatives. jcu.cz A balance between the hydrophilic (water-loving) quaternary ammonium head and the hydrophobic (water-repelling) alkyl tail is necessary for optimal efficacy. researchcommons.org

Generally, QACs with alkyl chains between C10 and C16 exhibit the most potent antimicrobial activity. mdpi.com The antimicrobial activity of QACs tends to increase with the length of the alkyl chain up to a certain point, after which it may decrease, a phenomenon known as the "cut-off effect". researchcommons.org This is because longer alkyl chains increase hydrophobicity, which can reduce water solubility and hinder penetration of the microbial cell wall. researchcommons.org

For benzalkonium chlorides, the greatest biocidal activity is often associated with alkyl chains of 12 (dodecyl) and 14 (myristyl) carbons. nih.govwikipedia.org Specifically, different chain lengths can show optimal activity against different types of microorganisms. For instance, C12 derivatives are often most effective against yeast and fungi, C14 against Gram-positive bacteria, and C16 against Gram-negative bacteria. wikipedia.org

The nonyl (C9) chain of this compound places it within the active range, though its potency might be slightly lower than its longer-chain counterparts (C12, C14) against certain microbes. The hydrophobic character of the alkyl chain is crucial for the compound's ability to disrupt the microbial cell membrane. researchgate.net

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Compounds

| Alkyl Chain Length | General Antimicrobial Potency | Optimal Activity Against Specific Microbes | Reference |

|---|---|---|---|

| < C8 | Lower activity | researchcommons.org | |

| C8 - C18 | Generally potent antibacterial activity | mdpi.com | |

| C10 - C16 | Particularly potent against microbes | mdpi.com | |

| C12 (Dodecyl) | High biocidal activity | Yeast and fungi | nih.govwikipedia.org |

| C14 (Myristyl) | High biocidal activity | Gram-positive bacteria | nih.govwikipedia.org |

| C16 (Hexadecyl) | High biocidal activity | Gram-negative bacteria | mdpi.comwikipedia.org |

| > C18 | Lower activity | researchcommons.org |

The presence of the benzyl (B1604629) group distinguishes benzalkonium chlorides from other QACs like dialkyldimethylammonium compounds. This structural feature can influence the compound's spectrum of activity and its effectiveness against different microorganisms. For example, some studies suggest that the presence of a terminal benzyl group can greatly influence the ability of a related compound to interact with fungal membranes. researchgate.net

The combination of the nonyl alkyl chain, the two methyl groups, and the benzyl group creates an amphiphilic molecule with a specific charge distribution and spatial arrangement that is optimized for disrupting the integrity of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. mdpi.com

Applications of Nonyl Dimethylbenzylammonium in Non Clinical and Industrial Sectors

Industrial Biocides and Preservatives Based on Nonyl Dimethylbenzylammonium

The primary industrial application of this compound and similar QACs is as a biocide. gba-group.comwikipedia.org These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. mass.govkrwater.com Their mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of cellular contents and ultimately, cell death. gba-group.commdpi.com This biocidal activity makes them valuable components in disinfectants, sanitizers, and preservatives across various industries. gba-group.commass.govwikipedia.org

This compound compounds are formulated as concentrates, often at 50% or 80% active ingredient levels, which are then diluted for specific uses. mass.govmade-in-china.com They are known for their rapid action and effectiveness even at low concentrations. krwater.comchemicals99.com

Table 1: Industrial Biocidal Applications of this compound

| Application Area | Function |

| Water Treatment | Algaecide, bactericide, molluscicide |

| Industrial Fluids & Cooling Systems | Biocide, slimicide |

| Wood Preservation | Fungicide, algaecide |

| Material Protection | Antimicrobial agent |

| Detergent-Sanitizers | Microbicidal and detergency agent |

Water Treatment Applications Utilizing this compound

In water treatment, this compound compounds are employed to control the growth of algae, bacteria, and mollusks in various aqueous systems. google.cometrustin.com They are particularly effective in recirculating cooling water systems, air washers, and once-through cooling systems. google.compolypharmindia.com The control of microbial growth in these systems is crucial to prevent biofouling, which can impede heat transfer and lead to corrosion. nouryon.com

The effectiveness of this compound in water treatment is influenced by factors such as pH, temperature, water hardness, and the presence of organic contaminants. google.com It can be used in combination with other biocides, like isothiazolinones and glutaraldehyde, to achieve a synergistic effect. etrustin.comthwater.com However, it is incompatible with anionic surfactants and chlorophenols. krwater.comirooildrilling.com

Preservation of Industrial Fluids and Cooling Systems with this compound

Industrial fluids, such as those used in cooling towers, are susceptible to microbial contamination, which can lead to the formation of slime and bio-corrosion. polypharmindia.comnouryon.com this compound is used as a non-oxidizing biocide and slimicide to control these issues. made-in-china.comchemicals99.comirooildrilling.com Its dispersing and penetrating properties allow it to effectively remove existing sludge and algae. etrustin.comirooildrilling.com

The compound's ability to function across a broad pH range makes it a versatile choice for various industrial fluid formulations. made-in-china.com In recirculating cooling systems, it helps to prevent the growth of slime-forming bacteria. chemicals99.com

Use in Wood Preservation and Material Protection Systems

This compound chloride is utilized in wood preservation to protect against fungal and algal attack. krwater.cometrustin.com It is considered a safer, biodegradable alternative to some traditional chlorinated biocides. krwater.com The adsorption of the compound onto wood surfaces is a key aspect of its protective mechanism. researchgate.net Research has shown that factors such as the ionic strength of the treatment solution and the presence of other chemicals can influence the amount of this compound that binds to the wood. researchgate.net

Beyond wood, these compounds are used for general material protection, inhibiting the growth of mold and mildew on various surfaces. etrustin.comenzur.com They can be incorporated into formulations for cleaning and disinfecting hard surfaces in industrial and institutional settings. atamankimya.comatamanchemicals.com

Material Science and Surface Chemistry Applications of this compound

The surface-active nature of this compound lends itself to applications in material science and surface chemistry, where it is used to modify surface properties and impart antimicrobial functionality. wikipedia.orgetrustin.com

Surface Functionalization and Coating Technologies Employing this compound

This compound and other QACs are used to create antimicrobial coatings on various surfaces. nih.gov These coatings can be applied to materials to inhibit the growth of odor-causing bacteria and fungi. nih.gov The positively charged nitrogen atom in the molecule is key to its ability to interact with and disrupt microbial cells that come into contact with the coated surface. mdpi.com

Research into antimicrobial surface coatings has explored the use of QACs in combination with other compounds to enhance durability and efficacy. nih.govepa.gov For instance, some formulations are designed to maintain their antimicrobial properties even after repeated cleaning or abrasion. nih.gov High-quality paint formulations can include quaternary ammonium (B1175870) compounds to provide broad-spectrum biocidal capabilities to the dried paint film. trea.com

Integration into Polymeric Materials for Antimicrobial Properties

Incorporating quaternary ammonium moieties into polymers is a significant strategy for creating antimicrobial biomaterials and plastics. nih.govresearchgate.net This can be achieved by covalently bonding the QAC to the polymer backbone or by physically blending it into the polymer matrix. researchgate.net The resulting antimicrobial polymers have applications in food packaging, biomedical devices, and textiles. researchgate.net

Textile Treatment for Disinfectant and Antistatic Finishes

Quaternary ammonium compounds, including this compound, are integral to the textile industry for providing disinfectant and antistatic properties to fabrics. chemicalsafetyfacts.orgalfa-chemistry.com These compounds are effective against a broad spectrum of microorganisms such as bacteria and fungi, making them suitable for antimicrobial finishing of textiles. chemicalsafetyfacts.orgatamanchemicals.comatamanchemicals.com This is particularly beneficial for textiles used in healthcare, sportswear, and household applications where hygiene is critical. atamanchemicals.comatamanchemicals.com

The antistatic properties of these compounds are crucial for synthetic fibers like polyester (B1180765) and nylon, which have low moisture content and are prone to static electricity buildup. nctexchem.com Antistatic agents work by increasing the moisture absorption and ionic conductivity of the fiber surface, which helps to dissipate static charges. whamine.com This prevents issues such as fabric clinging and the attraction of dust during manufacturing and wear. nctexchem.comwhamine.com Cationic surfactants, a category that includes this compound, are particularly effective as antistatic agents due to their strong binding affinity to various fibers, ensuring durable performance. whamine.com

| Application in Textiles | Function of this compound | Benefit |

| Disinfectant Finishing | Acts as a biocide against bacteria and fungi. chemicalsafetyfacts.orgatamanchemicals.com | Prevents microbial growth and odor, enhancing hygiene. |

| Antistatic Finishing | Reduces static electricity buildup on synthetic fabrics. nctexchem.com | Prevents fabric clinging and dust attraction. nctexchem.comwhamine.com |

Agricultural and Horticultural Uses of this compound

The application of this compound extends to the agricultural and horticultural sectors, where it is utilized for plant disease control and the disinfection of equipment and facilities. google.com

Plant Disease Control Applications of this compound

Fungicides are essential for managing plant diseases that can significantly impact crop yield and quality. cropprotectionnetwork.org Quaternary ammonium compounds like this compound are used in fungicidal compositions to enhance their effectiveness. google.com These compounds can improve the penetration of the fungicide into plant tissues and offer a broad spectrum of antimicrobial activity. google.com The development of resistance to antimicrobial agents by fungal pathogens is a significant concern, necessitating the development of new and effective antifungal agents. researchgate.net While chemical pesticides are a primary method for controlling plant diseases, there is growing interest in new compounds that can combat phytopathogens. journalmrji.commdpi.com

Disinfection of Agricultural Equipment and Facilities with this compound

Maintaining biosecurity on farms is critical to prevent the spread of diseases. glamac.com Quaternary ammonium compounds are widely used for disinfecting farm premises, equipment, and vehicles. osu.eduusda.gov They are effective against a range of bacteria and viruses. glamac.com However, the efficacy of disinfectants can be reduced by the presence of organic matter like soil and manure, making thorough cleaning a prerequisite for effective disinfection. osu.eduhealthyagriculture.org Products containing alkyl dimethyl benzyl (B1604629) ammonium chloride are used for disinfecting poultry houses, transportation vehicles, and egg handling premises. usda.gov These compounds are also found in boot baths to prevent the transmission of pathogens by personnel. aaha.org

| Agricultural Application | Role of this compound | Key Considerations |

| Plant Disease Control | Component in fungicidal formulations. google.com | Enhances penetration and antimicrobial activity. google.com |

| Equipment Disinfection | Active ingredient in disinfectants for farm equipment and vehicles. usda.govatamankimya.com | Efficacy can be reduced by organic matter. osu.edu |

| Facility Disinfection | Used for disinfecting poultry houses, and other farm buildings. usda.gov | Proper cleaning before disinfection is crucial. healthyagriculture.org |

Phase Transfer Catalysis and Chemical Synthesis Applications of this compound

This compound and similar quaternary ammonium salts serve as effective phase transfer catalysts (PTCs) in various organic reactions and polymerization processes. wikipedia.orgwikipedia.org

This compound as a Catalyst in Organic Reactions

Phase transfer catalysis is a valuable technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. wikipedia.orgfzgxjckxxb.com A PTC, like a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur. tcichemicals.com This method offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. egyankosh.ac.in It is considered a "green chemistry" approach as it often reduces the need for hazardous organic solvents. wikipedia.orgfzgxjckxxb.com Quaternary ammonium salts are commonly used PTCs due to their ability to solubilize anions from the aqueous phase into the organic phase. tcichemicals.com This has been successfully applied in various industrial organic syntheses, such as alkylation reactions. crdeepjournal.org The efficiency of a PTC reaction is influenced by several factors, including the structure of the catalyst, the solvent system, and the reaction temperature. biomedres.us

Applications in Polymerization Processes

Quaternary ammonium salts also play a role as initiators or catalysts in polymerization reactions. acs.orgrsc.org They can be used to synthesize polymers with specific properties. mdpi.com For instance, cationic quaternary ammonium salts have been employed as organocatalysts in living radical polymerization, a method that allows for precise control over the polymer structure. rsc.org The synthesis of polymers containing quaternary ammonium functionalities can be achieved either by modifying a pre-existing polymer or by directly polymerizing monomers that already contain the quaternary ammonium group. nih.gov These polymers often exhibit antimicrobial properties due to the presence of the cationic quaternary ammonium centers. mdpi.com

Environmental Dynamics and Biotransformation of Nonyl Dimethylbenzylammonium

Occurrence and Distribution of Nonyl Dimethylbenzylammonium in Environmental Compartments

This compound, a member of the quaternary ammonium (B1175870) compounds (QACs), sees widespread use in various consumer and industrial products, leading to its eventual release into the environment. nih.gov The primary route of entry into the environment for these compounds is through "down-the-drain" disposal to wastewater treatment systems. nih.gov

Presence of this compound in Wastewater Effluents

Wastewater treatment plants (WWTPs) are a significant conduit for the introduction of this compound into aquatic environments. acs.org While a substantial portion of QACs can be removed during wastewater treatment through a combination of biodegradation and sorption to biosolids, they are still frequently detected in the final effluent. acs.orgrsc.org

Concentrations of QACs in wastewater can fluctuate. For instance, during the COVID-19 pandemic, a notable increase in the use of disinfectants containing QACs led to elevated concentrations in residential dust and wastewater. rsc.orgnih.gov Studies have reported QAC concentrations in wastewater influent ranging from 30,000 to 55,000 ng/L, with effluent concentrations between 273 and 520 ng/L. researchgate.net Another study detected average total C12-BAC concentrations of 4.7 and 7.7 μg/L in neighborhood sanitary sewers, linking their presence to the use of surface disinfectants, soaps, and cleaning agents. acs.org

The following table provides a summary of reported concentrations of related QACs in wastewater:

| Location/Study | Influent Concentration | Effluent Concentration | Reference |

| United States (during COVID-19 pandemic) | 30,000-55,000 ng/L | 273-520 ng/L | researchgate.net |

| Germany | 4.7 and 7.7 µg/L (total C12-BAC in sanitary sewers) | Not specified | acs.org |

| Worldwide (general) | Up to 1200 µg/L | < 1 µg/L to ~100 µg/L | nih.gov |

It's important to note that the efficiency of removal in WWTPs can be influenced by the specific treatment processes employed. researchgate.net

Detection of this compound in Surface Waters and Sediments

Following their discharge from WWTPs, this compound and other QACs are frequently found in surface waters and sediments. acs.org Their concentrations in surface waters can range from less than 1 μg/L to approximately 100 μg/L globally. nih.gov Due to their strong affinity for solid particles, QACs tend to adsorb to and accumulate in sediments. nih.govnih.gov

High concentrations of related benzalkonium chlorides (BACs) have been detected in various aquatic environments. For example, in the Hudson River Estuary in the USA, maximum concentrations of different BAC homologues in sediment were found to be as high as 8900 ng/g for BAC-C14. researchgate.net Similarly, urban estuarine sediments in the USA have shown total QAC levels up to 114 µg/g. researchgate.net The resuspension of these contaminated sediments can lead to an increase in the aqueous concentration of these compounds. nih.gov

Sorption and Desorption Behavior of this compound in Soils

When wastewater biosolids containing sorbed this compound are applied to land as fertilizer, the compound is introduced into the terrestrial environment. nih.gov The sorption and desorption behavior of this compound in soils are critical processes that govern its mobility and bioavailability.

QACs, being cationic surfactants, have a strong tendency to sorb to soil particles, particularly to organic matter and clay minerals. nih.govnih.gov The soil adsorption coefficient (Koc), which normalizes the distribution coefficient (Kd) to the organic carbon content of the soil, is a key parameter in assessing this behavior. gatech.edu For a related compound, a Koc value of 1000 L/kg was estimated, indicating strong sorption. santos.com This strong sorption means that this compound is expected to have low mobility in soil. atamankimya.com

The sorption process is influenced by the chemical structure of the compound and the properties of the soil. nih.gov For instance, linear isomers of nonylphenol, a related compound, exhibit different sorption behavior compared to branched isomers. nih.gov The sorption of QACs to soil is generally a rapid process. nih.gov While desorption can occur, it is often a slower process, leading to the accumulation of these compounds in the soil over time. nih.gov

Degradation Pathways of this compound in the Environment

The environmental fate of this compound is significantly influenced by degradation processes, which can be broadly categorized as biotic (biodegradation) and abiotic.

Biodegradation of this compound by Microbial Communities

Biodegradation by microbial communities is a primary mechanism for the removal of this compound from the environment. rsc.orgnih.gov Various microorganisms, particularly bacteria, have been shown to degrade QACs. researchgate.net However, the rate and extent of biodegradation can be influenced by several factors, including the structure of the QAC, its concentration, and environmental conditions. nih.gov

Under aerobic conditions, the biodegradation of this compound and other BACs is a significant degradation pathway. gatech.eduresearchgate.net Several aerobic degradation mechanisms have been proposed. nih.gov A common initial step involves the cleavage of the C-N bond, specifically the bond between the alkyl chain and the nitrogen atom. nih.govresearchgate.net

One proposed pathway for the aerobic degradation of BACs begins with the cleavage of the Calkyl–N bond, leading to the formation of benzyldimethylamine. nih.govresearchgate.net This is followed by the oxidation of the alkyl chain, often through β-oxidation. gatech.edu Another proposed mechanism involves the activation of a terminal methyl group via ω-oxidation, also followed by β-oxidation of the alkyl chain. nih.gov For benzalkonium compounds, cleavage of the aromatic ring can also occur. nih.gov

The degradation of the benzyl (B1604629) group can proceed through the formation of benzoic acid. atamankimya.com Ultimately, complete mineralization can break down the compound into carbon dioxide, water, and ammonia. atamankimya.com

The following table summarizes the key steps in the proposed aerobic degradation pathways of benzalkonium chlorides:

| Degradation Step | Intermediate/Product | Reference |

| Initial Cleavage | Benzyldimethylamine, Alkyl Aldehyde | nih.govresearchgate.net |

| Benzyl Group Degradation | Benzoic Acid | atamankimya.com |

| Alkyl Chain Oxidation | β-oxidation products | gatech.edu |

| Complete Mineralization | Carbon Dioxide, Water, Ammonia | atamankimya.com |

It is important to note that while biodegradation is a key removal process, the strong sorption of this compound to solids can sometimes outcompete biodegradation, leading to its persistence in sediments and soils. nih.gov

Anaerobic Degradation of this compound

Anaerobic biodegradation, the breakdown of substances in the absence of oxygen, is a critical process in environments such as sediment and sludge. miljodirektoratet.no For many quaternary ammonium compounds, including those structurally similar to this compound, anaerobic degradation is significantly slower than aerobic degradation. semanticscholar.orgnih.gov

Research indicates that under methanogenic (anaerobic) conditions, some QACs may not biodegrade at all. nih.gov The structure of the QAC plays a crucial role in its susceptibility to anaerobic breakdown. Factors such as the length of the alkyl chain can influence the rate and extent of degradation. hnu.edu.cn Generally, QACs are known to be not readily biodegradable under anaerobic conditions. semanticscholar.org

Table 1: Factors Influencing Anaerobic Degradation of Quaternary Ammonium Compounds

| Factor | Influence on Degradation | Source |

| Oxygen Presence | Decisive for aerobic versus anaerobic pathways, leading to different end products (e.g., methane (B114726) in anaerobic processes). miljodirektoratet.no | miljodirektoratet.no |

| Chemical Structure | The number and length of alkyl chains can affect biodegradability. mst.dk | mst.dk |

| Sorption | Strong sorption to sludge and sediment can reduce bioavailability for microbial degradation. nih.govhnu.edu.cn | nih.govhnu.edu.cn |

| Inhibitory Effects | High concentrations can be inhibitory to microbial communities, including methanogenic bacteria. nih.gov | nih.gov |

Photodegradation of this compound in Aquatic Systems

Photodegradation, the breakdown of chemicals by light, is another key process affecting the fate of substances in aquatic environments. researchgate.net For surfactants like this compound, photodegradation can contribute to their transformation in surface waters. researchgate.net

The effectiveness of photodegradation is dependent on factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the water, and the chemical structure of the compound itself. While some organic pollutants are readily broken down by sunlight, others are more resistant. researchgate.net For some surfactants, microbial degradation is considered the primary transformation process in the environment, with photodegradation playing a less significant role. researchgate.net

Chemical Hydrolysis of this compound

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For many quaternary ammonium compounds, the core structure, which includes the quaternary nitrogen atom bonded to alkyl and benzyl groups, is generally stable against hydrolysis under typical environmental pH conditions. nih.gov

However, the introduction of cleavable functional groups, such as carbonate linkages, into the structure of QACs has been explored as a strategy to enhance their degradation. semanticscholar.org For instance, some modified benzalkonium chloride (BAC) analogues containing carbonate sites were found to be readily hydrolysable in alkaline solutions (sodium hydroxide) and partially hydrolysable in acidic solutions (hydrochloric acid), while remaining stable in acetic acid. semanticscholar.org This hydrolysis leads to the formation of less toxic degradation products. semanticscholar.org

Transformation Products and Metabolites of this compound

The degradation of this compound results in the formation of various transformation products and metabolites. Understanding these products is crucial for a complete assessment of the environmental impact of the parent compound.

Identification of Primary and Secondary Metabolites of this compound

The biotransformation of benzalkonium chlorides (BACs), a group to which this compound belongs, has been a subject of study. Primary metabolites are the initial products of degradation, while secondary metabolites are formed from the further breakdown of primary ones. semanticscholar.orgresearchgate.net